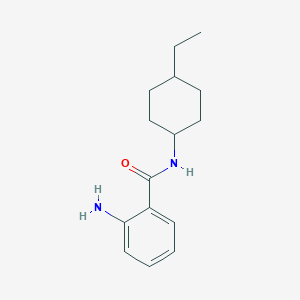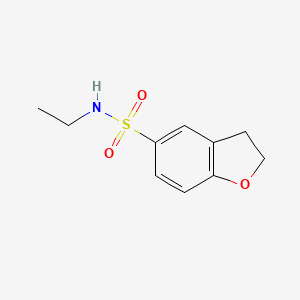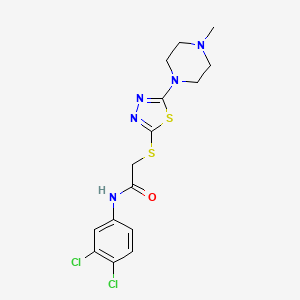
1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, along with a phenyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide typically involves several steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting 4-fluorobenzyl imidazole is then reacted with phenyl isocyanate to form the final product, this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
1-(4-Fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-N-phenyl-1H-imidazole-2-carboxamide can be compared with other similar compounds, such as:
4-Fluorobenzyl bromide: This compound is used as a starting material in the synthesis of various fluorobenzyl derivatives. It shares the fluorobenzyl group but lacks the imidazole and carboxamide functionalities.
1-(4-Fluorobenzyl)-1H-indazole: This compound has a similar fluorobenzyl group but features an indazole ring instead of an imidazole ring. It is studied for its potential as a synthetic cannabinoid.
4-(Trifluoromethyl)phenylmethanamine: This compound contains a trifluoromethyl group instead of a fluorobenzyl group and is used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-phenylimidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-14-8-6-13(7-9-14)12-21-11-10-19-16(21)17(22)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXZDCHIOKOYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CN2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Butoxyphenyl)-3-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]urea](/img/structure/B2797777.png)



![ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)ethene-1-sulfonamide](/img/structure/B2797783.png)
![3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2797785.png)

![2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2797789.png)


![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2797795.png)

